Cyclobuta[g]quinoxaline
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Overview
Description
Cyclobuta[g]quinoxaline is a nitrogen-containing heterocyclic compound that features a fused ring system combining a cyclobutane ring with a quinoxaline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclobuta[g]quinoxaline typically involves the condensation of aromatic 1,2-diamines with 1,2-dicarbonyl compounds. This reaction is often carried out in refluxing ethanol or acetic acid for several hours, yielding the desired product in moderate to high yields . Various improved methods have been developed, including microwave-assisted synthesis, ultrasound irradiation, and the use of eco-friendly catalysts .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and environmental sustainability. Methods such as continuous flow synthesis and the use of recyclable catalysts are often employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions: Cyclobuta[g]quinoxaline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions include various quinoxaline derivatives, which can exhibit different functional groups and substitution patterns depending on the reaction conditions and reagents used .
Scientific Research Applications
Cyclobuta[g]quinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Quinoxaline derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: this compound and its derivatives are used in the development of optoelectronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of cyclobuta[g]quinoxaline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as tyrosine kinases and C-MET kinases, which are involved in cell signaling and cancer progression.
Pathways Involved: this compound induces apoptosis (programmed cell death) and inhibits tubulin polymerization, disrupting the cell cycle and leading to the selective induction of tumor hypoxia.
Comparison with Similar Compounds
Cyclobuta[g]quinoxaline can be compared with other similar compounds, such as:
Quinoxaline: A simpler nitrogen-containing heterocycle with broad-spectrum applications in medicine and industry.
Quinazoline: Another nitrogen-containing heterocycle with significant pharmacological activities, including anticancer and anti-inflammatory properties.
Cinnoline: A heterocyclic compound with applications in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: this compound stands out due to its fused ring system, which imparts unique structural and electronic properties. This makes it a valuable scaffold for the development of novel therapeutic agents and advanced materials.
Properties
CAS No. |
286390-29-2 |
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Molecular Formula |
C10H6N2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
cyclobuta[g]quinoxaline |
InChI |
InChI=1S/C10H6N2/c1-2-8-6-10-9(5-7(1)8)11-3-4-12-10/h1-6H |
InChI Key |
ATDYPRVIXZSIBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=NC=CN=C3C=C21 |
Origin of Product |
United States |
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